N-(Boc-PEG4)-NH-PEG4-t-butyl ester

Descripción general

Descripción

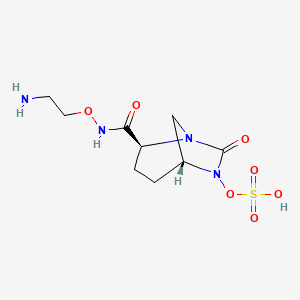

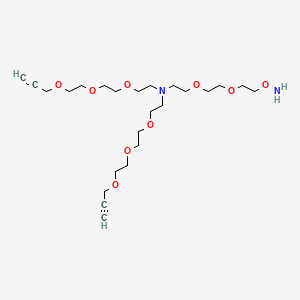

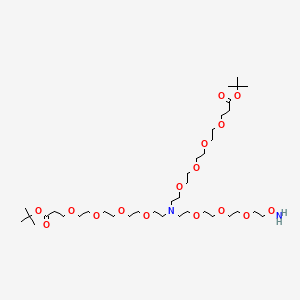

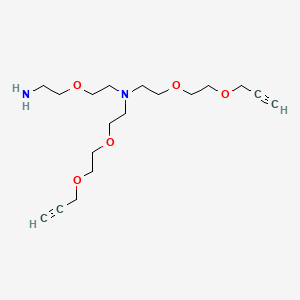

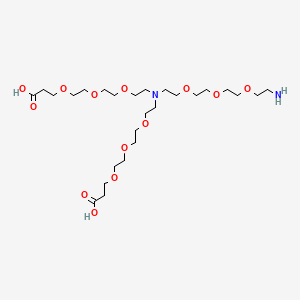

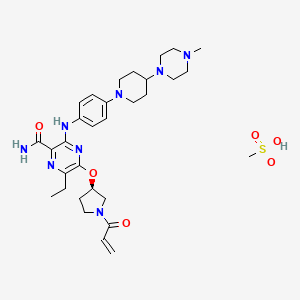

“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is a non-cleavable linker for bio-conjugation that contains a Azide group and a NHS group linked through a linear PEG chain .

Chemical Reactions Analysis

“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Aplicaciones Científicas De Investigación

Synthesis of N-Protected Derivatives : N-(Boc-PEG4)-NH-PEG4-t-butyl ester is used in the synthesis of N-protected derivatives. A study by Tarbell, Yamamoto, and Pope (1972) discusses the use of di-t-butyl dicarbonate for forming N-t-butoxycarbonyl (t-BOC) derivatives under mild conditions (Tarbell, Yamamoto, & Pope, 1972).

Functionalization of Polyethylene Glycol (PEG) : Chen et al. (2020) explored the catalyzed hydrazination of polyethylene glycol using N-hydroxyphthalimide, leading to the formation of PEG grafts with tert-butoxycarbonyl (-Boc) groups. This functionalized PEG has potential applications in improving the compatibility and mechanical properties of materials like epoxy resin (Chen et al., 2020).

Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation : Chankeshwara and Chakraborti (2006) reported a catalyst-free method for N-tert-butyloxycarbonylation of amines in water, providing a chemoselective approach to forming N-t-Boc derivatives without side products. This method is notable for its selectivity and mild reaction conditions (Chankeshwara & Chakraborti, 2006).

Synthesis of tert-Butyl Esters of N-Protected Amino Acids : Loffet et al. (1989) utilized tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids. This method proceeds under mild conditions at room temperature (Loffet, Galéotti, Jouin, & Castro, 1989).

Esterification of Carboxylic Acids : Goossen and Döhring (2004) presented a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate. This method is advantageous for producing a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).

N-Amination of Amino Acids and Derivatives : Baburaj and Thambidurai (2012) explored the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method is useful for synthesizing modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Biocompatibility and Nanotoxicity Studies : Qiu et al. (2013) investigated the biocompatibility and nanotoxicity of amphiphilic polyphosphazenes bearing tert-butyloxycarbonyl groups. These studies are crucial for understanding the safety and potential biomedical applications of such materials (Qiu, Chen, Gao, Zheng, & Zhao, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

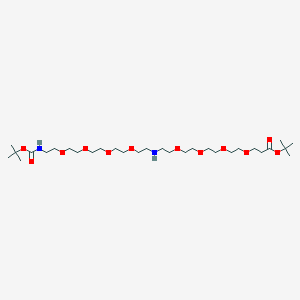

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDJSRZVXYKUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Boc-PEG4)-NH-PEG4-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.